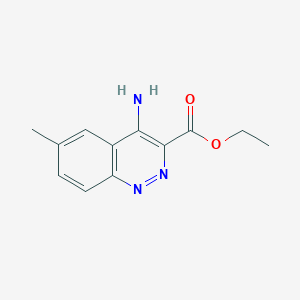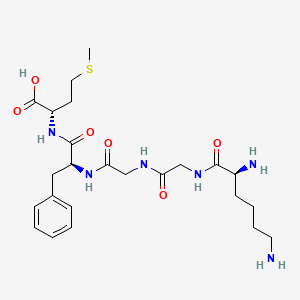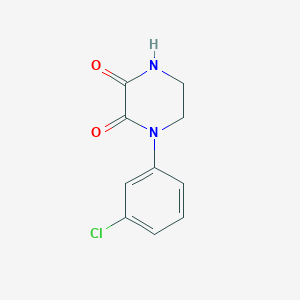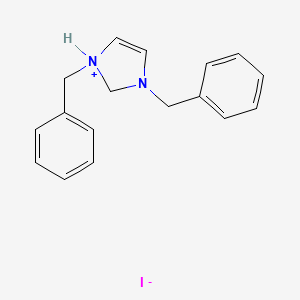![molecular formula C10H12N2S B14240284 5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole CAS No. 189745-34-4](/img/structure/B14240284.png)
5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene is a heterocyclic compound that combines the structural features of imidazole and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene typically involves the construction of the imidazole and thiophene rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with thiophene derivatives . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts are often employed to scale up the production process.
化学反応の分析
Types of Reactions
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.
科学的研究の応用
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other organic materials.
作用機序
The mechanism of action of 2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and 2-ethyl-4-methylimidazole share structural similarities and exhibit similar chemical properties.
Thiophene Derivatives: Compounds such as 2-methylthiophene and 3-methylthiophene are structurally related and can undergo similar chemical reactions.
Uniqueness
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene is unique due to the combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
189745-34-4 |
|---|---|
分子式 |
C10H12N2S |
分子量 |
192.28 g/mol |
IUPAC名 |
5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C10H12N2S/c1-7-3-4-13-10(7)8(2)9-5-11-6-12-9/h3-6,8H,1-2H3,(H,11,12) |
InChIキー |
AOISAOGWBMJBPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(C)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)



![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)


![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)



![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
